Capsid Inhibition as a Primary Mechanism of Action
Pocapavir belongs to the class of "WIN-like" capsid binders, which target a conserved hydrophobic pocket within the VP1 capsid protein of picornaviruses. This pocket is naturally occupied by host-derived lipid molecules termed "pocket factors" that modulate viral particle stability [3] [9]. Pocapavir displaces these pocket factors and binds with higher affinity, locking the capsid in a conformation resistant to receptor-induced structural rearrangements [4] [9]. Unlike protease or polymerase inhibitors, pocapavir acts exclusively during viral entry by preventing the transition from mature virions (160S particles) to uncoating intermediates (135S particles) [9]. This mechanism is critical for inhibiting polioviruses and coxsackieviruses, which rely on capsid dynamics for infectivity. Studies confirm that pocapavir's binding stabilizes the virion against thermal and pH-induced degradation, reducing viral titers by >3-log in cell culture models of poliovirus infection [2] [9].
Table 1: Capsid-Targeting Antiviral Compounds [3] [4] [9] | Compound | Viral Targets | Primary Mechanism | Development Status |
---|
Pocapavir | Poliovirus, CVB, EV-D68 | Blocks uncoating by stabilizing VP1 pocket | Phase 2a (emergency use) |
Pleconaril | Rhinoviruses, EVs | Similar capsid binding; inhibits attachment & uncoating | Phase 3 (discontinued) |
Vapendavir | EV-D68, RV-B | Binds VP1; induces resistance mutations | Phase 2b completed |
Disoxaril | EV-B/C, RV-A/B | Classical pocket binder | Clinical trials halted |
Structural Interactions Between Pocapavir and Viral Capsid Proteins
The antiviral specificity of pocapavir arises from atomic-level interactions within the VP1 hydrophobic pocket. Crystallographic analyses reveal that the trifluoromethyl and dichlorophenoxy groups of pocapavir form van der Waals contacts with residues Leu106, Phe116, and Val219 in poliovirus VP1 [9] [10]. These interactions are augmented by hydrophobic stacking against the β-barrel floor of the pocket, effectively "jamming" the capsid in a rigid state [1] [9]. Notably, the binding site exhibits serotype-dependent variability: In coxsackievirus B3 (CVB3), residue Met221 in VP1 reduces pocket volume, lowering pocapavir affinity compared to poliovirus [3] [9]. This explains its differential efficacy—pocapavir inhibits poliovirus at EC₅₀ values of 0.08–0.15 μM, while higher concentrations (EC₅₀ >1 μM) are required for non-polio enteroviruses like EV-D68 [2] [8]. Mutations at pocket residues (e.g., Val219→Met in poliovirus) disrupt hydrogen bonding networks and confer resistance by reducing drug-binding stability [4] [9].
Role in Blocking Viral Uncoating and RNA Release
Pocapavir halts the viral lifecycle by preventing the structural transitions necessary for genome release. During normal infection, receptor binding expels pocket factors and triggers capsid expansion, forming a pore for VP4 externalization and RNA egress [3] [8]. Pocapavir-bound virions cannot undergo these changes: Cryo-EM studies show pocapavir occupancy prevents the outward movement of VP1 N-termini, blocking pore formation at the five-fold axis [3] [10]. Consequently, viral RNA remains sequestered within stabilized capsids, inhibiting replication initiation. In vitro assays demonstrate that pocapavir reduces viral RNA synthesis by >90% in poliovirus-infected cells within 2 hours post-infection [8] [9]. This inhibition is irreversible, as pocapavir-bound virions fail to attach to membranes or release VP4, even under low-pH endosomal conditions [3] [10].
Comparative Efficacy Against Lytic vs. Non-Lytic Viral Spread Mechanisms
Pocapavir exhibits distinct efficacy profiles depending on viral dissemination mechanisms:
- Lytic Spread: In viruses like coxsackievirus B4 (CVB4) that propagate via cell lysis, pocapavir reduces viral titers by >99% by preventing primary infection. However, its activity is limited to extracellular virions and cannot inhibit cell-to-cell transfer via synapses or vesicles [5] [9].
- Non-Lytic Spread: For enteroviruses utilizing non-lytic mechanisms (e.g., poliovirus transport via autophagy vesicles), pocapavir is less effective. In vivo studies show that cell-associated virus particles evade pocapavir by transmitting directly to adjacent cells without exposure to extracellular drug concentrations [5] [10].
Table 2: Resistance-Associated Mutations in Pocapavir-Treated Viruses [2] [4] | Virus | Mutation | Location | Impact on Pocapavir IC₅₀ |
---|
Poliovirus 1 | VP1-A24V | Near pocket rim | 12-fold increase |
Poliovirus 1 | VP1-N17H | Pocket factor site | 8-fold increase |
CVB4 | VP1-M223T | Hydrophobic pocket | Resistance detected |
EV-D68 | VP1-M252L | β-Barrel floor | Cross-resistance to capsid binders |
Table 3: Efficacy of Pocapavir Against Different Viral Spread Mechanisms [5] [9] | Spread Mechanism | Virus Example | Pocapavir Efficacy (Viral Titer Reduction) | Limiting Factor |
---|
Lytic (extracellular) | Coxsackievirus B3 | 3.5-log | None |
Non-lytic (cell-associated) | Poliovirus 1 | 1.2-log | Inaccessible to cell-enclosed virions |
Mixed (lytic + vesicular) | Echovirus 11 | 2.0-log | Partial evasion via vesicles |